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Compound of Interest

Compound Name: 2-Ethoxyphenol

Cat. No.: B1204887

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
ethoxyphenol (CAS No. 94-71-3), a key aromatic compound used in the flavor and fragrance
industry and as an intermediate in organic synthesis.[1][2] This document is intended for
researchers, scientists, and professionals in drug development, offering detailed spectroscopic
data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS), alongside standardized experimental protocols for data acquisition.

Chemical Structure and Properties

o |[UPAC Name: 2-ethoxyphenol[3]

o Synonyms: Guethol, Catechol monoethyl ether[3]
e Molecular Formula: CsH1002[4]

» Molecular Weight: 138.16 g/mol

o Appearance: Clear colorless to yellow liquid

e Melting Point: 20-25 °C

e Boiling Point: 216-217 °C

Spectroscopic Data Summary

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1204887?utm_src=pdf-interest
https://www.benchchem.com/product/b1204887?utm_src=pdf-body
https://www.benchchem.com/product/b1204887?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/2-ethoxyphenol-dic1294.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9712371.htm
https://www.benchchem.com/product/b1204887?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethoxyphenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethoxyphenol
https://www.chemicalbook.com/SpectrumEN_94-71-3_MS.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The following sections present the core spectroscopic data for 2-ethoxyphenol, summarized
for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-
ethoxyphenol. Spectra are typically recorded in deuterated chloroform (CDCIs).

Table 1: *H NMR Spectroscopic Data for 2-Ethoxyphenol

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
. Aromatic protons
~6.95 - 6.80 Multiplet 4H
(CeHa)
~5.70 Singlet 1H Phenolic proton (-OH)
Methylene protons (-
4.08 Quartet 2H
OCH2CHs)
Methyl protons (-
1.45 Triplet 3H y'p (

OCH2CHs)

Note: Data is compiled from typical values for this compound structure. The phenolic proton
signal can be broad and its chemical shift is concentration-dependent.

Table 2: 13C NMR Spectroscopic Data for 2-Ethoxyphenol
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Chemical Shift (6, ppm)

Assignment

146.8 C-O (phenolic)
145.9 C-O (ether)
121.3 Aromatic C-H
120.0 Aromatic C-H
115.2 Aromatic C-H
1121 Aromatic C-H
64.4 Methylene (-CHz)
14.9 Methyl (-CHs)

Note: Data sourced from predicted spectra and common values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 2-ethoxyphenol. The

spectrum is often recorded on a neat liquid film.

Table 3: Key IR Absorption Bands for 2-Ethoxyphenol

Wavenumber (cm~?)

Intensity

Functional Group

Assignment
3600 - 3200 Broad, Strong O-H stretch (phenolic)
3100 - 3000 Medium C-H stretch (aromatic)
2080 - 2850 Medium C-H stretch (aliphatic -CHz, -
CHs)
1600 - 1450 Strong C=C stretch (aromatic ring)
1250 - 1200 Strong C-O stretch (aryl ether)
1120 - 1085 Strong C-O stretch (alkyl ether)
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Note: Data compiled from the NIST/EPA Gas-Phase Infrared Database and other sources.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering structural clues. The data below
corresponds to Electron lonization (El) at 70 eV.

Table 4: Mass Spectrometry Data (EI-MS) for 2-Ethoxyphenol

miz Relative Intensity (%) Assighment

138 41.3 [M]* (Molecular lon)

110 100.0 [M - CzHa4]* (Loss of ethene)
81 12.2 [CeHsO]* Fragment

64 10.9 Aromatic fragment

Note: Data sourced from NIST and ChemicalBook mass spectra.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above. These protocols serve as a standard guideline and may require optimization based on
the specific instrumentation used.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh 5-10 mg of 2-ethoxyphenol and dissolve it in
approximately 0.6 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS)
as an internal standard. Transfer the solution to a 5 mm NMR tube.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:

o Tune and shim the spectrometer for the sample to ensure magnetic field homogeneity.
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o Acquire the spectrum using a standard pulse sequence with a sufficient number of scans
to achieve a good signal-to-noise ratio.

o Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds.

e 13C NMR Acquisition:
o Switch the probe to the carbon frequency.
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Awider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater
number of scans are typically required compared to *H NMR.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal
(0.00 ppm). Integrate the peaks in the *H NMR spectrum.

FT-IR Spectroscopy Protocol

o Sample Preparation: As 2-ethoxyphenol is a liquid at room temperature, the spectrum can
be acquired directly as a thin liquid film.

o Attenuated Total Reflectance (ATR): Ensure the ATR crystal (e.g., diamond or zinc
selenide) is clean. Place a single drop of the liquid sample onto the crystal surface.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal or salt plates. This is
crucial to subtract atmospheric CO2 and H20 absorptions.

o Collect the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing: The software automatically ratios the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum. Identify
and label the wavenumbers of significant absorption bands.

Mass Spectrometry Protocol

Sample Introduction: Introduce a small amount of the 2-ethoxyphenol sample into the mass
spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids.

Instrumentation: Use a mass spectrometer equipped with an Electron lonization (EI) source.

lonization: Bombard the sample molecules with electrons at a standard energy of 70 eV to
induce ionization and fragmentation.

Data Acquisition:

o Scan a mass range appropriate for the compound (e.g., m/z 40-200) to detect the
molecular ion and key fragments.

o The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge
ratio.

Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the
molecular ion ([M]*), which confirms the molecular weight. Interpret the major fragment ions

to deduce structural features of the molecule. The base peak is the most intense peak in the
spectrum and is assigned a relative intensity of 100%.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and data

interpretation.
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Caption: General workflow for the spectroscopic analysis of 2-ethoxyphenol.

Spectroscopic Data
(NMR, IR, MS)

IR: ~3400 cm~* (broad) IR: ~1250 cm~* (strong) 0 0 L . T
Confirms Molecular Indicates O-H group Indicates C-O stretch Suggests a substituted Confirms ethoxy group Confirms carbon skeleton
Formula CeH1002 (Phenol) (Ether) benzene ring (-OCH2CHs)

Structure Confirmed:
2-Ethoxyphenol
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Caption: Logical flow for interpreting combined spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethoxyphenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1204887#2-ethoxyphenol-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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